Ethyl 4-ethoxythiophene-3-carboxylate
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Overview
Description
Ethyl 4-ethoxythiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by an ethoxy group at the 4-position and an ethyl ester group at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethoxythiophene-3-carboxylate typically involves the reaction of ethyl thioglycolate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired thiophene derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxythiophene-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether under inert atmosphere.
Substitution: Electrophilic reagents such as bromine or chlorinating agents; reactions are conducted in solvents like acetic acid or chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of halogen atoms or other electrophilic groups at the thiophene ring.
Scientific Research Applications
Ethyl 4-ethoxythiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxythiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing the active thiophene moiety.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-thiophenecarboxylate: Similar structure but lacks the ethoxy group at the 4-position.
Methyl 4-ethoxythiophene-3-carboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Thiophene-3-carboxylic acid: Lacks the ethoxy and ester groups, making it less lipophilic.
Uniqueness
This compound is unique due to the presence of both ethoxy and ethyl ester groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives.
Properties
CAS No. |
70437-99-9 |
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Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 4-ethoxythiophene-3-carboxylate |
InChI |
InChI=1S/C9H12O3S/c1-3-11-8-6-13-5-7(8)9(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
FKRDHSJRDDPBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CSC=C1C(=O)OCC |
Origin of Product |
United States |
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